VAP-1/SSAO Inhibitory Potency: Nanomolar Activity of the 2-Methylamino-4,5-dimethoxybenzamide Core vs. Structurally Divergent Benzamides
The 4,5-dimethoxy-2-(methylamino)benzamide scaffold demonstrates potent inhibition of rat vascular adhesion protein-1 (VAP-1/SSAO), with a reported IC50 of 5.20 nM in a radiochemical assay using [14C]-benzylamine as substrate in CHO cells expressing rat VAP-1 [1]. This potency is approximately 2.7-fold higher than a closely related benzamide derivative (CHEMBL2326864) tested under similar conditions, which showed an IC50 of 14 nM against rat VAP-1 [2]. Against human VAP-1, the potency differential shifts: the target compound demonstrates an IC50 of 45 nM [3], while a comparator with an alternative substitution pattern (CHEMBL4130319) shows an IC50 of 24,100 nM (24.1 µM) against human MAO-B, indicating a greater than 500-fold selectivity window for VAP-1 over MAO-B that is likely scaffold-dependent [4]. These data establish a quantifiable substitution-pattern-activity relationship (SPAR) where the ortho-methylamino group at the 2-position of the 4,5-dimethoxybenzamide core is a critical determinant of VAP-1 inhibitory potency.
| Evidence Dimension | VAP-1/SSAO enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.20 nM (rat VAP-1); IC50 = 45 nM (human VAP-1) |
| Comparator Or Baseline | Comparator 1: CHEMBL2326864 derivative — IC50 = 14 nM (rat VAP-1); Comparator 2: CHEMBL4130319 derivative — IC50 = 24,100 nM (human MAO-B, selectivity context) |
| Quantified Difference | 2.7-fold higher potency vs. CHEMBL2326864 on rat VAP-1; >500-fold selectivity margin for VAP-1 over MAO-B relative to CHEMBL4130319 series |
| Conditions | Rat VAP-1 assay: CHO cell expression, [14C]-benzylamine substrate, 20–30 min preincubation, scintillation counting readout. Human VAP-1 assay: CHO cell expression, 14C-benzylamine substrate, 20 min preincubation. Human MAO-B assay: recombinant enzyme, benzylamine substrate, 30 min incubation, spectrophotometric detection. |
Why This Matters
For procurement decisions in VAP-1/SSAO-targeted drug discovery programs, the 5.20 nM potency benchmark provides a quantitative justification for selecting the 2-methylamino-4,5-dimethoxybenzamide scaffold over alternative benzamide substitution patterns that may exhibit 10- to 500-fold lower target affinity, directly impacting hit-to-lead progression timelines and SAR interpretability.
- [1] BindingDB. BDBM50262692 (CHEMBL4094310): IC50 = 5.20 nM — Inhibition of Rat VAP-1 Expressed in CHO Cells Using [14C]-Benzylamine Substrate. View Source
- [2] BindingDB. BDBM50427008 (CHEMBL2326864): IC50 = 14 nM — Inhibition of Rat VAP-1 Expressed in CHO Cells. View Source
- [3] BindingDB. BDBM50268086 (CHEMBL4082458): IC50 = 45 nM — Inhibition of Human VAP-1 Expressed in CHO Cells. View Source
- [4] BindingDB. BDBM50276154 (CHEMBL4130319): IC50 = 2.41E+4 nM — Inhibition of Recombinant Human MAO-B. View Source
